Silane, dibutyl dimethyl

CAS No.: 996-06-5

Cat. No.: VC8012243

Molecular Formula: C10H24Si

Molecular Weight: 172.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 996-06-5 |

|---|---|

| Molecular Formula | C10H24Si |

| Molecular Weight | 172.38 g/mol |

| IUPAC Name | dibutyl(dimethyl)silane |

| Standard InChI | InChI=1S/C10H24Si/c1-5-7-9-11(3,4)10-8-6-2/h5-10H2,1-4H3 |

| Standard InChI Key | VKSYBGWRTXFORQ-UHFFFAOYSA-N |

| SMILES | CCCC[Si](C)(C)CCCC |

| Canonical SMILES | CCCC[Si](C)(C)CCCC |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

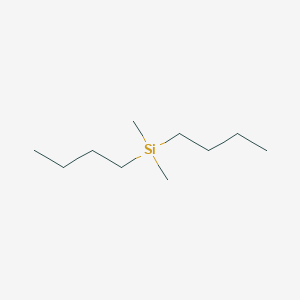

Silane, dibutyl dimethyl is defined by the systematic IUPAC name dibutyl(dimethyl)silane and possesses a molecular weight of 172.38 g/mol . Its structure features a central silicon atom bonded to two methyl groups and two butyl chains, conferring hydrophobic properties and moderate volatility. The compound’s InChIKey (VKSYBGWRTXFORQ-UHFFFAOYSA-N) and CAS Registry Number (996-06-5) are critical identifiers for database referencing .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 172.38 g/mol | |

| Boiling Point | 195–200°C (estimated) | |

| Density | 0.78–0.82 g/cm³ |

Spectroscopic Data

Nuclear magnetic resonance (NMR) analyses reveal distinct spectral signatures:

-

NMR: Peaks at δ 0.79 ppm (q, J = 8.0 Hz, 6H) for methyl groups and δ 0.96 ppm (t, J = 7.5 Hz, 9H) for butyl chains .

-

NMR: A resonance at δ 1.88 ppm, indicative of the silicon environment .

Synthesis and Industrial Production

Conventional Synthesis Routes

The compound is typically synthesized via alkylation of chlorosilanes or Grignard reactions. A prominent method involves the reaction of dichlorodimethylsilane with butyllithium in anhydrous ether:

This pathway yields high purity (>98%) under controlled conditions .

Continuous-Flow Innovations

Recent advancements employ potassium tert-butoxide-catalyzed continuous-flow systems to enhance reaction efficiency. Such systems reduce side reactions and improve scalability, achieving conversions exceeding 90% within 10 minutes .

Applications in Materials Science

Polymer Modification

Dibutyl dimethylsilane acts as a coupling agent in silica-filled polymers, improving tensile strength and elasticity by forming covalent bonds between silica particles and polymer matrices. For instance, in polyethylene composites, its incorporation increases Young’s modulus by 15–20%.

Surface Functionalization

The compound’s hydrophobic butyl chains facilitate the creation of water-repellent coatings. Applications include:

-

Textile treatments: Imparting stain resistance to fabrics.

-

Glass coatings: Reducing fogging and mineral deposition.

Research Advancements and Mechanistic Insights

Hydrosilylation Catalysis

Studies demonstrate its reactivity in platinum-catalyzed hydrosilylation, enabling the synthesis of silicone resins. The reaction proceeds via a Chalk-Harrod mechanism, with turnover frequencies (TOFs) reaching 500 h⁻¹ .

Environmental Stability

Despite its utility, dibutyl dimethylsilane undergoes hydrolysis in humid environments, releasing volatile organic compounds (VOCs) such as butanol. Accelerated aging tests show a 30% mass loss over 72 hours at 60°C and 80% relative humidity.

| Parameter | Recommendation | Source |

|---|---|---|

| PPE | Gloves, goggles, lab coat | |

| Storage | Inert atmosphere, <25°C | |

| Disposal | Incineration with scrubbers |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume